Physicochemical Profiling of 6-Hydroxymethylherniarin: A Technical Guide
Physicochemical Profiling of 6-Hydroxymethylherniarin: A Technical Guide
Executive Summary
6-Hydroxymethylherniarin (6-HMH) is a naturally occurring coumarin derivative isolated primarily from the stem bark of Citrus funadoko and Citrus grandis. Structurally characterized as 6-(hydroxymethyl)-7-methoxychromen-2-one , this compound represents a critical intermediate in the biosynthetic diversification of simple coumarins.
Unlike its parent compound, herniarin (7-methoxycoumarin), the introduction of a hydroxymethyl group at the C6 position significantly alters its polarity and reactivity profile. This modification enhances its potential as a semi-synthetic scaffold for drug development, particularly in the design of anti-inflammatory and anticoagulant agents. This guide provides a rigorous technical analysis of its physicochemical properties, spectral signatures, and experimental handling protocols to ensure reproducibility in high-throughput screening and synthesis.
Molecular Architecture & Identification
The structural integrity of 6-HMH relies on the stability of the benzopyrone core and the specific substitution pattern at the 6 and 7 positions. The methoxy group at C7 acts as an electron-donating group (EDG), increasing electron density in the aromatic ring, while the hydroxymethyl group at C6 provides a handle for further functionalization (e.g., esterification, oxidation).
Table 1: Chemical Identity Specifications
| Property | Specification |
| IUPAC Name | 6-(hydroxymethyl)-7-methoxychromen-2-one |
| Common Name | 6-Hydroxymethylherniarin |
| CAS Registry Number | 117597-79-2 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| SMILES | COC1=C(C=C2C=CC(=O)OC2=C1)CO |
| InChIKey | ZYRLZLIMDGNMHZ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Physicochemical Profile
Understanding the solubility and stability landscape of 6-HMH is non-negotiable for accurate biological assaying. Coumarins are notoriously hydrophobic; however, the C6-hydroxymethyl moiety imparts a degree of polarity that distinguishes 6-HMH from lipophilic analogues like osthole.
Solubility & Solvation Thermodynamics
The compound exhibits a "solubility cliff" between aqueous and organic media. While the lactone ring allows for hydrogen bonding, the planar aromatic system drives aggregation in water.
Table 2: Solubility Profile
| Solvent | Solubility Rating | Application Notes |
| DMSO | High (>20 mg/mL) | Preferred for stock solutions (10-50 mM). |
| Chloroform | High | Ideal for NMR characterization. |
| Ethyl Acetate | Moderate | Suitable for extraction and purification. |
| Acetone | Moderate | Good for transfer; volatile. |
| Water | Low (<0.1 mg/mL) | Requires co-solvent (e.g., 0.1% DMSO) or sonication. |
| Ethanol | Moderate | Heating (37°C) often required for saturation. |
Stability & Storage
-
Solid State: Stable for >2 years at -20°C when desiccated. Protect from light to prevent photodimerization of the coumarin double bond (2+2 cycloaddition).
-
Solution State: Stock solutions in DMSO are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.
-
pH Sensitivity: The lactone ring is susceptible to hydrolysis under strongly alkaline conditions (pH > 10), opening to form the corresponding coumarinic acid salt.
Spectral Characterization
Accurate identification requires analyzing the unique electronic and magnetic environment created by the 6,7-disubstitution pattern.
UV-Vis Spectroscopy
The conjugation system of the coumarin core produces characteristic absorption bands.
- : ~320-325 nm (Cinnamoyl chromophore), ~220 nm (Benzoyl).
-
Fluorescence: 7-methoxycoumarins typically exhibit strong blue fluorescence (
~400-450 nm). The 6-hydroxymethyl group may induce a slight bathochromic shift compared to herniarin.
Nuclear Magnetic Resonance (NMR)
The substitution at C6 and C7 removes the ortho-coupling typically seen in the benzene ring of simple coumarins, leaving H-5 and H-8 as singlets.
Predicted
- 6.20 - 6.30 (d, 1H, J=9.5 Hz): H-3 (Characteristic lactone doublet).
- 7.60 - 7.65 (d, 1H, J=9.5 Hz): H-4 (Deshielded by carbonyl).
- 6.80 - 6.85 (s, 1H): H-8 (Shielded by adjacent OMe).
- 7.30 - 7.50 (s, 1H): H-5 (Deshielded, para to carbonyl).
-
4.60 - 4.80 (s, 2H): -CH
OH (Benzylic methylene). -
3.90 - 3.95 (s, 3H): -OCH
(Methoxy).
Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
Purpose: To determine the exact thermodynamic solubility of 6-HMH in a specific assay buffer.
Reagents: 6-HMH solid, PBS (pH 7.4), HPLC-grade Acetonitrile.
-
Preparation: Weigh 2 mg of 6-HMH into a 1.5 mL microcentrifuge tube.
-
Solvation: Add 1.0 mL of PBS. Vortex vigorously for 1 minute.
-
Equilibration: Incubate the suspension at 25°C for 24 hours with continuous agitation (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Carefully aspirate 100
L of the supernatant. -
Dilute 1:10 with Acetonitrile (to ensure solubility during analysis).
-
Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/ACN.
-
Protocol B: Structural Verification via HPLC-UV/MS
Purpose: To validate purity and identity before biological testing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 320 nm.
-
MS (ESI+): Scan range 100-500 m/z. Look for [M+H]
= 207.2 and [M+Na] = 229.2.
-
Biosynthetic Context & Visualization
6-HMH is not an isolated artifact but a product of the enzymatic modification of the phenylpropanoid pathway. Understanding this pathway aids in identifying potential impurities (like Herniarin) in natural isolates.
Diagram 1: Biosynthetic Pathway of 6-Hydroxymethylherniarin
Caption: Putative biosynthetic route from L-Phenylalanine to 6-Hydroxymethylherniarin in Citrus species, highlighting the critical methylation and hydroxymethylation steps.
Diagram 2: Solubility & Stability Testing Workflow
Caption: Decision tree for the preparation and verification of 6-HMH solutions, ensuring solubility integrity prior to biological assays.
References
-
BioCrick . (n.d.). 6-Hydroxymethylherniarin - Physicochemical Properties and Source. Retrieved October 26, 2023, from [Link]
-
PubChem . (n.d.). 7-Hydroxy-4-(methoxymethyl)coumarin (Analogue Reference for Spectral Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Wu, T. S., et al. (1994). Stem bark coumarins of Citrus grandis. Phytochemistry, 36(1), 217-219.
-
Ganai, S., et al. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions. Journal of Molecular Liquids. Retrieved October 26, 2023, from [Link]
